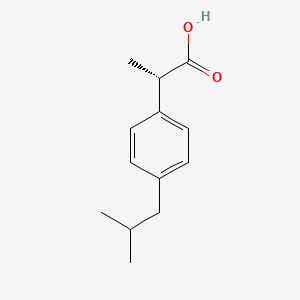

(S)-(+)-Ibuprofen

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Analgesic Effects:

Dexibuprofen's primary function is to alleviate pain. Studies have demonstrated its efficacy in managing acute pain following surgery, trauma, or dental procedures [, ]. Research suggests it works by inhibiting the production of prostaglandins, which are signaling molecules involved in the inflammatory response and pain perception [].

Anti-inflammatory Properties:

Inflammation is a natural response to injury or infection. Dexibuprofen's anti-inflammatory properties have been investigated in research for conditions like rheumatoid arthritis and osteoarthritis [, ]. It may help reduce inflammation-induced pain, swelling, and stiffness in joints [].

Potential Role in Cancer

Some scientific studies have explored the possibility of using dexibuprofen alongside conventional cancer treatment. The focus lies on its potential to inhibit the growth and spread of certain cancers [, ]. However, more research is needed to determine its efficacy and safety in this context.

(S)-(+)-Ibuprofen, commonly referred to simply as ibuprofen, is a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic, antipyretic, and anti-inflammatory properties. Its IUPAC name is 2-[4-(2-methylpropyl)phenyl]propanoic acid, and it has the molecular formula C₁₃H₁₈O₂ with a molar mass of approximately 206.28 g/mol. The compound exists as a racemic mixture of two enantiomers: the (S)-enantiomer, which is pharmacologically active, and the (R)-enantiomer, which has minimal activity but can be converted into the (S)-form in vivo through metabolic processes involving specific enzymes .

Dexibuprofen works by inhibiting the cyclooxygenase (COX) enzyme, particularly COX-1 and COX-2. These enzymes are involved in the production of prostaglandins, which play a role in pain, inflammation, and fever. By inhibiting COX, dexibuprofen reduces prostaglandin synthesis, leading to pain relief and decreased inflammation [].

Dexibuprofen generally has a good safety profile, but potential side effects exist, similar to other NSAIDs. These include stomach upset, heartburn, kidney problems, and increased risk of bleeding. People with certain medical conditions, like ulcers or heart disease, should consult a doctor before taking dexibuprofen [].

Note

For specific safety data and hazard information, refer to official drug information sources provided by regulatory bodies.

Limitations:

Additionally, ibuprofen can react with sodium bicarbonate to form ibuprofen sodium, which is more soluble in water and can be useful in certain formulations .

The biological activity of (S)-(+)-ibuprofen is primarily attributed to its ability to inhibit cyclooxygenase enzymes. This inhibition results in the reduction of prostaglandin synthesis, leading to decreased inflammation, pain relief, and reduced fever. The onset of action occurs within approximately 30 minutes after administration, with an elimination half-life ranging from 2 to 4 hours .

Moreover, the (S)-enantiomer exhibits greater potency compared to the (R)-enantiomer. The conversion of the (R)-enantiomer to the (S)-form in the body enhances its therapeutic efficacy .

The synthesis of (S)-(+)-ibuprofen can be performed through several methods. A common industrial method involves:

- Friedel-Crafts Acylation: Isobutylbenzene is reacted with acetic anhydride in the presence of a Lewis acid catalyst to form p-isobutylacetophenone.

- Reduction: The ketone group is reduced to an alcohol using sodium borohydride or similar reducing agents.

- Grignard Reaction: A Grignard reagent is formed and reacted with carbon dioxide to yield ibuprofen after protonation.

Modern synthesis techniques have been developed that aim for fewer steps and reduced waste products .

(S)-(+)-Ibuprofen is extensively used in clinical settings for:

- Pain Management: Effective for mild to moderate pain relief.

- Anti-inflammatory Treatment: Used in conditions such as arthritis and other inflammatory disorders.

- Antipyretic: Reduces fever in various medical conditions.

It is available over-the-counter in various formulations including tablets, capsules, and liquid forms .

Ibuprofen has been studied for its interactions with various drugs and biological systems. Notable interactions include:

- Anticoagulants: Ibuprofen may enhance the effects of anticoagulants like warfarin, increasing bleeding risk.

- Other NSAIDs: Concurrent use with other NSAIDs can increase gastrointestinal side effects.

- Antihypertensives: Ibuprofen may reduce the effectiveness of certain antihypertensive medications due to its effects on renal function .

Studies also indicate potential interactions with medications metabolized by cytochrome P450 enzymes due to its own metabolic pathways .

Ibuprofen belongs to a class of drugs known as 2-arylpropionic acids. Other similar compounds include:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Naproxen | 2-(6-methoxynaphthalen-2-yl)propanoic acid | Longer half-life than ibuprofen; used for arthritis |

| Ketoprofen | 2-(3-benzoylphenyl)propanoic acid | Exhibits both analgesic and anti-inflammatory effects |

| Flurbiprofen | 2-(2-fluorophenyl)propanoic acid | More potent COX inhibitor; used for pain relief |

| Dexibuprofen | (S)-Ibuprofen | Pure enantiomer; higher efficacy than racemic mixture |

(S)-(+)-Ibuprofen is unique due to its specific stereochemistry that enhances its biological activity compared to other compounds in this class. Its ability to convert from the (R)-form in vivo also distinguishes it from many other NSAIDs that do not undergo such conversion .

This comprehensive overview highlights the significance of (S)-(+)-Ibuprofen as an essential therapeutic agent while detailing its chemical properties, biological activities, synthesis methods, applications, and interactions with other compounds.

(S)-(+)-Ibuprofen, chemically designated as (2S)-2-[4-(2-methylpropyl)phenyl]propanoic acid, is the pharmacologically active enantiomer of ibuprofen. Its molecular formula is C₁₃H₁₈O₂, with a molecular weight of 206.28 g/mol. The compound features a stereocenter at the α-carbon of the propanoic acid side chain, which confers its S-configuration (Figure 1). This configuration is critical for its interaction with cyclooxygenase (COX) enzymes, as the spatial arrangement of functional groups determines binding efficacy.

Key structural attributes:

- Chiral center: The α-carbon atom exhibits S-configuration, distinguishing it from the R-enantiomer.

- Aromatic ring: A para-substituted isobutyl group enhances lipophilicity, influencing membrane permeability.

- Carboxylic acid moiety: Essential for COX inhibition via ionic interactions with arginine residues in the enzyme active site.

The IUPAC name emphasizes the stereochemical specificity: (2S)-2-[4-(2-methylpropyl)phenyl]propanoic acid. X-ray crystallography confirms that the S-enantiomer adopts a distinct crystal lattice compared to racemic ibuprofen, with hydrogen-bonding networks stabilizing the active conformation.

Physicochemical Properties: Melting Point, Boiling Point, and Solubility

(S)-(+)-Ibuprofen exhibits distinct thermal and solubility profiles due to its enantiomeric purity:

The melting point of (S)-(+)-Ibuprofen is notably lower than that of the racemic mixture (76–78°C), reflecting differences in crystal packing efficiency. Its solubility in organic solvents like ethanol and dichloromethane exceeds 60 g/100 mL, facilitating formulation in lipid-based delivery systems. The compound’s logP value of 3.72 underscores its lipophilicity, which correlates with rapid cellular uptake.

Comparative Analysis of (S)-(+)-Ibuprofen vs. Racemic Mixtures

Pharmacological Activity

(S)-(+)-Ibuprofen demonstrates superior COX inhibition compared to racemic ibuprofen:

| Enzyme | IC₅₀ (μM) for (S)-(+)-Ibuprofen | IC₅₀ (μM) for Racemate |

|---|---|---|

| COX-1 | 13 | 26 |

| COX-2 | 370 | 740 |

The S-enantiomer achieves equivalent therapeutic effects at half the dose of the racemate, as 50–60% of the R-enantiomer undergoes unproductive metabolic inversion in vivo. Racemic mixtures also introduce variability due to individual differences in inversion efficiency, particularly in acute pain models.

Thermodynamic and Crystallographic Differences

- Melting Behavior: Racemic ibuprofen forms a conglomerate with a higher melting point (76–78°C) due to stabilized crystal symmetry, whereas the S-enantiomer’s lower melting point (49–55°C) reflects less efficient packing.

- Solubility: The racemate exhibits 20–30% lower solubility in ethanol than the pure S-enantiomer, complicating formulation processes.

- Metabolic Pathways: The R-enantiomer in racemic mixtures incorporates into triglycerides via acyl-CoA synthetase, potentially disrupting lipid metabolism—a risk absent in (S)-(+)-Ibuprofen.

Synthetic and Industrial Considerations

Modern synthesis routes for (S)-(+)-Ibuprofen, such as enzymatic resolution or asymmetric hydrogenation, achieve >98% enantiomeric excess (ee), avoiding the need for chiral inversion. In contrast, traditional racemic synthesis generates 50% pharmacologically inert R-enantiomer, increasing raw material costs and environmental waste.

Enzymatic Systems and Catalysts

The lipase-catalyzed enantioselective esterification represents one of the most extensively studied approaches for (S)-(+)-ibuprofen synthesis. Several lipase systems have demonstrated significant potential for this transformation, with Candida antarctica lipase type B, Candida rugosa lipase, and Candida cylindracea lipase emerging as the most effective biocatalysts [1] [2] [3].

Candida antarctica lipase type B shows exceptional stereoselectivity for the esterification of (S)-(+)-ibuprofen in controlled water activity atmospheres [1]. Research conducted in various organic solvents demonstrated that this enzyme maintains high enantioselectivity even under challenging reaction conditions. The enzyme exhibits optimal performance in hydrophobic solvents, where water activity can be precisely controlled to maximize both reaction rate and stereoselectivity [1] [4].

Candida cylindracea lipase demonstrates remarkable preference for the (S)-(+)-enantiomer of ibuprofen, achieving enantioselectivity values exceeding 150 at 32% conversion [2]. This enzyme system shows high specificity for primary alcohols while exhibiting reduced activity with secondary alcohols and complete inactivity with tertiary alcohols [5].

Reaction Parameters and Optimization

Water activity emerges as the critical parameter controlling both enzyme activity and enantioselectivity in these systems. Studies reveal that optimal water activity values typically range between 0.1 and 0.3, depending on the specific enzyme and solvent system employed [1] [4] [6]. At water activity values around 0.3, the maximum esterification rates for (S)-ibuprofen are achieved, while the (R)-isomer shows different kinetic behavior [1].

Temperature effects on enantioselectivity follow complex patterns, with most lipase-catalyzed reactions showing increased enantioselectivity at lower temperatures [7]. The activation parameters ΔΔH≠ and ΔΔS≠ typically counteract each other in lipase-catalyzed reactions, leading to temperature-dependent selectivity profiles [7].

Solvent selection significantly influences both reaction rate and enantioselectivity. Hydrophobic solvents consistently outperform hydrophilic ones, with isooctane emerging as the preferred medium due to its high log P value and minimal water-stripping capabilities [1] [3]. Research demonstrates that in isooctane at 40°C and 0.73 water activity, Candida rugosa lipase achieves optimal results for both initial reaction rate and enantioselectivity [3].

Kinetic Data and Performance Metrics

| Enzyme System | Solvent | Temperature (°C) | Water Activity | Enantioselectivity (E) | Conversion (%) | Reference |

|---|---|---|---|---|---|---|

| Candida antarctica lipase B | Pentane/Heptane | 25 | 0.3 | >100 | 35-40 | [1] |

| Candida cylindracea lipase | Isooctane | 25 | 0.12 | >150 | 32 | [2] |

| Candida rugosa lipase | Isooctane | 40 | 0.73 | 84 | 45-50 | [3] [8] |

| APE 1547 (recombinant) | Organic solvent | 60 | 0.21 | 52.9 | 40-45 | [9] |

The esterification process typically achieves yields ranging from 35% to 50% over reaction periods of 10-24 hours, with enantiomeric excess values for the (S)-enantiomer consistently exceeding 90% [2] [3] [8]. Microwave irradiation enhancement has been shown to increase enzyme activity by approximately 21.9-fold while improving enantioselectivity by 1.4-fold compared to conventional heating methods [9].

Alcohol Substrate Effects

The choice of alcohol substrate profoundly affects both enzyme activity and enantioselectivity. Primary alcohols consistently demonstrate superior performance compared to secondary alcohols, while tertiary alcohols show no detectable esterification activity [5] [8]. Among primary alcohols, branched-chain alcohols such as isobutanol, isoamyl alcohol, and isooctanol exhibit higher enzyme activity and enantioselectivity compared to their straight-chain counterparts [8].

Alcohol chain length optimization studies reveal that both short-chain (propanol, butanol) and long-chain (decanol, dodecanol) alcohols serve as better substrates than intermediate-length alcohols (pentanol through octanol) [2]. The optimal alcohol substrate varies with the specific enzyme system, with 1-decanol showing highest activity for certain lipase preparations while isooctanol demonstrates superior performance in others [8].

Microemulsion Systems for Chiral Resolution (AOT/Isooctane)

Microemulsion Composition and Structure

The AOT (sodium bis(2-ethylhexyl)sulfosuccinate)/isooctane water-in-oil microemulsion system provides a unique reaction environment for enantioselective ibuprofen synthesis [2] [10]. This system creates distinct microdomains where enzymatic reactions can proceed with enhanced selectivity compared to conventional organic or aqueous media.

The microemulsion structure consists of water droplets stabilized by AOT surfactant molecules dispersed in the continuous isooctane phase. The critical parameter W₀, defined as the molar ratio [H₂O]/[AOT], typically ranges from 10 to 15 for optimal enzymatic performance [2] [11]. At W₀ = 12, the system achieves maximum enantioselectivity for ibuprofen esterification using n-propanol as the alcohol substrate [2].

Enhanced Enantioselectivity Mechanisms

The microemulsion environment provides significant advantages over conventional reaction media. Research demonstrates that Candida cylindracea lipase achieves enantioselectivity values greater than 150 in AOT/isooctane microemulsions, compared to only 3.0 in pure isooctane systems and 1.3 in aqueous buffer systems [2]. This dramatic enhancement results from interfacial phenomena created by the surfactant layer separating the enzyme-containing water phase from the organic solvent.

The surfactant molecules create an interface with relatively large surface area, facilitating enzyme-substrate interactions while maintaining enzyme stability. This interfacial environment is absent in pure organic solvent systems or aqueous systems, explaining the superior enantioselectivity observed in microemulsions [2].

Reaction Kinetics and Optimization

| Parameter | Optimal Value | Effect on Selectivity | Reference |

|---|---|---|---|

| W₀ ratio | 12 | Maximum E > 150 | [2] |

| Temperature | 25°C | Optimal activity/selectivity balance | [2] |

| Alcohol chain length | C₃-C₄, C₁₀-C₁₂ | Higher substrate affinity | [2] |

| Reaction time | 10 days | 35% esterification yield | [2] |

| Reverse reaction yield | 4% (10 days) | Selective hydrolysis of S-ester | [2] |

The microemulsion system demonstrates remarkable substrate selectivity, with primary alcohols of varying chain lengths showing different enzymatic affinities. Short-chain alcohols (propanol, butanol) and long-chain alcohols (decanol, dodecanol) serve as superior substrates compared to intermediate-chain alcohols [2].

Bidirectional Selectivity

The microemulsion system enables both esterification and hydrolysis reactions with high enantioselectivity. In the reverse reaction, where racemic ibuprofen ester undergoes hydrolysis, only the (S)-form of the ester is selectively hydrolyzed to produce (S)-ibuprofen, while the (R)-ester remains unchanged [2]. Although the hydrolysis reaction yields are lower (approximately 4% after 10 days), this bidirectional selectivity provides additional synthetic flexibility.

Process Parameters and Scale-Up Considerations

The microemulsion approach requires careful control of several parameters for optimal performance. The AOT concentration must be maintained to ensure stable microemulsion formation while providing adequate interfacial area for enzymatic catalysis [11] [12]. Temperature control is critical, as elevated temperatures can destabilize the microemulsion structure and reduce enzyme activity [2].

Water content optimization involves balancing enzyme hydration requirements with microemulsion stability. Excessive water content leads to phase separation, while insufficient water reduces enzyme activity [11] [13]. The optimal water content typically corresponds to W₀ values between 10 and 15, depending on the specific reaction conditions and enzyme loading [2] [11].

Crystallization Strategies Using β-Cyclodextrin Inclusion Complexes

Complex Formation and Stoichiometry

β-Cyclodextrin forms stable inclusion complexes with (S)-(+)-ibuprofen through host-guest interactions, providing a basis for chiral resolution through differential crystallization [14] [15]. The inclusion complex typically exhibits a 2:1 host:guest stoichiometry, where two β-cyclodextrin molecules accommodate one ibuprofen molecule in a head-to-head dimer configuration [14].

The crystalline inclusion complex of (S)-ibuprofen with β-cyclodextrin crystallizes in the non-centrosymmetric monoclinic space group C2 [14]. The crystal structure consists of β-cyclodextrin dimers stacked along the crystallographic c-axis, forming a slightly tilted channel-type structure that accommodates the ibuprofen guest molecules [14].

Crystallization Methods and Optimization

Several crystallization approaches have been developed for β-cyclodextrin inclusion complex formation. The co-precipitation method emerges as the most widely used technique due to its simplicity and effectiveness [15] [16]. This method involves dissolving β-cyclodextrin in water at elevated temperatures (typically 55°C), followed by addition of the guest molecule and controlled cooling to induce crystallization [16].

The freeze-drying method provides an alternative approach that often yields higher inclusion efficiency and more stable complexes [15]. This technique involves preparing aqueous solutions of the host-guest system, followed by rapid freezing and sublimation of the ice phase under reduced pressure.

Crystallization Parameters and Optimization

| Parameter | Optimal Range | Effect on Complex Formation | Reference |

|---|---|---|---|

| Temperature | 55-60°C initial, 4°C final | Enhanced solubilization and nucleation | [16] |

| Reaction time | 4-8 hours at elevated temperature | Complete complex formation | [16] |

| Solvent composition | Pure water or 20% ethanol/water | Optimal crystallization rate | [17] [16] |

| β-CD:Ibuprofen ratio | 2:1 to 3:1 molar | Maximum inclusion efficiency | [14] [15] |

| pH conditions | 6.5-7.5 | Stable complex formation | [15] |

The crystallization process requires careful temperature control to achieve optimal complex formation. Initial temperatures of 55-60°C facilitate complete dissolution of both host and guest molecules, while controlled cooling to 4°C over 4-8 hours promotes selective crystallization of the inclusion complex [16].

Solvent Effects on Crystallization

Solvent composition significantly influences the crystallization behavior and selectivity of β-cyclodextrin inclusion complexes. Pure water systems provide excellent complex formation but may require extended crystallization times [17]. The addition of ethanol (up to 20% v/v) can accelerate crystallization while maintaining high inclusion efficiency [17].

Research demonstrates that ethanol concentrations above 20% significantly reduce the molecular mobility of cyclodextrin molecules, resulting in decreased crystallization rates [17]. The optimal ethanol/water ratio of 20:80 provides a balance between enhanced crystallization kinetics and maintained complex stability [17].

Chiral Recognition Mechanisms

The chiral recognition in β-cyclodextrin inclusion complexes results from specific molecular interactions between the cyclodextrin cavity and the chiral center of ibuprofen [18] [19]. Molecular modeling studies reveal that interactions between functional groups near the chiral center, particularly the methyl and carbonyl oxygen groups, and the methoxy moieties of permethylated cyclodextrin derivatives are crucial for chiral recognition [18].

The hydrophobic interactions between the isobutyl phenyl moiety of ibuprofen and the cyclodextrin cavity provide the primary driving force for complex formation, while hydrogen bonding interactions at the carboxylic acid group contribute to stereoselectivity [20] [19]. The distance between hydrogen bond donor and acceptor atoms typically ranges from 2.7 to 3.3 Å in optimized structures [18].

Enhancement Strategies and Complex Stability

Several strategies have been developed to enhance the efficiency and selectivity of β-cyclodextrin-based chiral crystallization. The use of modified cyclodextrin derivatives, such as hydroxypropyl-β-cyclodextrin or methylated derivatives, can improve solubility and complex stability [15] [18].

Molecular dynamics simulations confirm that the inclusion complex formation with hydroxypropyl-β-cyclodextrin enhances the aqueous solubility of ibuprofen by approximately 30-fold compared to free ibuprofen [15]. This enhanced solubility facilitates more controlled crystallization processes and improved yields of the desired enantiomer.

Process Integration and Yield Optimization

The crystallization approach can be integrated with other separation techniques to achieve higher overall yields and purities. Sequential crystallization cycles, where the mother liquor from initial crystallization undergoes further processing, can increase the recovery of the desired enantiomer [21].

The crystallization process typically achieves enantiomeric excess values exceeding 95% for the desired (S)-enantiomer, with overall yields ranging from 40% to 60% depending on the specific conditions employed [15] [18]. The process can be scaled up using standard pharmaceutical crystallization equipment, making it suitable for industrial applications [22].

The cyclooxygenase inhibition profile of (S)-(+)-ibuprofen demonstrates pronounced enantioselective activity compared to its (R)-(-) counterpart. Crystallographic studies have revealed that only the S-isomer of ibuprofen binds to cyclooxygenase-2, indicating superior affinity for this isoform [1]. This enantioselective binding occurs despite ibuprofen being administered as a racemic mixture in most therapeutic formulations.

Quantitative analysis of cyclooxygenase inhibition demonstrates remarkable potency differences between enantiomers. In human whole blood assays, (S)-(+)-ibuprofen exhibits IC₅₀ values of 2.1 μmol/L for cyclooxygenase-1 and 1.6 μmol/L for cyclooxygenase-2 [2]. In contrast, (R)-(-)-ibuprofen shows significantly reduced potency with an IC₅₀ of 34.9 μmol/L for cyclooxygenase-1 and demonstrates no measurable inhibition of cyclooxygenase-2 at concentrations up to 250 μmol/L [2] [3].

The electrostatic interaction energies provide mechanistic insight into enantiomer selectivity. Quantum crystallography analyses reveal that (S)-(+)-ibuprofen exhibits slightly stronger electrostatic interactions with cyclooxygenase-1 (-278.8 ± 30.4 kJ mol⁻¹) compared to cyclooxygenase-2 (-265.6 ± 45.1 kJ mol⁻¹), yet maintains comparable IC₅₀ values for both enzymes, reflecting its nonselective inhibition profile [4] [5]. Critical amino acid residues including Arg120, Tyr355, and Glu524 serve as determinants of this binding affinity and selectivity [1] [4].

Substrate-specific inhibition mechanisms reveal complex allosteric effects. The binding of (S)-(+)-ibuprofen to one monomer of cyclooxygenase-2 results in conformational changes that affect substrate binding in the opposite monomer [6]. This mechanism explains the differential sensitivity observed for various substrates, including arachidonic acid and endocannabinoids [7] [8]. Research demonstrates that a single molecule of (S)-(+)-ibuprofen can inhibit both subunits of the homodimeric cyclooxygenase-2 protein through inter-subunit communication [8].

Comparative potency ratios demonstrate the therapeutic dominance of the S-enantiomer. The S-/R- potency ratio reaches approximately 16.6-fold for cyclooxygenase-1 and exceeds 156-fold for cyclooxygenase-2 [2] [3]. These dramatic differences underscore why the anti-inflammatory and analgesic properties of racemic ibuprofen primarily derive from the (S)-(+) enantiomer, with the (R)-(-) enantiomer contributing minimally to cyclooxygenase inhibition [2].

| Parameter | S-(+)-Ibuprofen | R-(-)-Ibuprofen | Selectivity Ratio |

|---|---|---|---|

| COX-1 IC₅₀ (μM) | 2.1 | 34.9 | 16.6 |

| COX-2 IC₅₀ (μM) | 1.6 | >250 | >156 |

| Electrostatic Interaction (COX-1) | -278.8 ± 30.4 kJ mol⁻¹ | Not determined | - |

| Electrostatic Interaction (COX-2) | -265.6 ± 45.1 kJ mol⁻¹ | Not determined | - |

Metabolic Pathways: Inversion Kinetics and Lipid Incorporation

The metabolic inversion of (R)-(-)-ibuprofen to (S)-(+)-ibuprofen represents a unique biotransformation pathway. This unidirectional process occurs exclusively from R- to S-configuration, with no measurable conversion in the reverse direction [9] [10] [11]. In humans, approximately 50-63% of administered (R)-(-)-ibuprofen undergoes inversion to the pharmacologically active (S)-(+) enantiomer [12] [13].

The molecular mechanism involves stereoselective coenzyme A thioester formation. Long-chain acyl-coenzyme A synthetase catalyzes the formation of (R)-ibuprofen-coenzyme A thioester, while (S)-ibuprofen and both enantiomers of flurbiprofen are not substrates for this enzyme [14]. The process requires coenzyme A and adenosine triphosphate as cofactors and proceeds through an enzymatic racemization mechanism mediated by 2-arylpropionyl-coenzyme A epimerase [15] [10] [11].

Tissue-specific inversion kinetics demonstrate hepatic predominance. Rat liver microsomes exhibit the highest efficiency for ibuprofen-coenzyme A formation (Vmax/KM = 0.047 ± 0.019 ml/min/mg protein), approximately 2-fold greater than whole liver homogenate and significantly more efficient than mitochondrial preparations [15]. Human liver homogenate shows lower efficiency (Vmax/KM = 0.005 ± 0.004 ml/min/mg protein) compared to rat tissue, indicating species-dependent variations in inversion capacity [15].

Intestinal contribution to presystemic inversion occurs through prolonged residence time. Studies using human ileum and colon segments demonstrate measurable inversion ranging from 20.0 to 33.0% after 3 hours of incubation [16]. The extent of chiral inversion correlates with formulation-dependent absorption rates, with slower-release tablets showing greater S:R area under the curve ratios (1.35 ± 0.14) compared to rapidly absorbed solutions (1.15 ± 0.16 to 1.24 ± 0.26) [16].

Lipid metabolic pathway integration represents a distinctive feature of (R)-ibuprofen metabolism. Unlike (S)-ibuprofen, the R-enantiomer becomes incorporated into triglycerides along with endogenous fatty acids through lipid-metabolizing pathways [15] [12]. This incorporation affects tissue fatty acid composition, with studies demonstrating increased polyunsaturated fatty acid levels in phospholipids and decreased levels in neutral lipids following ibuprofen administration [17].

Mechanistic studies using deuterium labeling exclude alternative pathways. Investigation with (R)-[³H₃]ibuprofen demonstrates complete retention of deuterium at the β-methyl position during inversion, ruling out mechanisms involving 2,3-dehydroibuprofen intermediates [9] [10]. The absence of isotope effects and quantitative deuterium retention confirms that inversion proceeds through direct epimerization of the coenzyme A thioester rather than dehydrogenation-rehydrogenation sequences [9] [18].

Inhibition studies reveal competitive interactions with fatty acid metabolism. Palmitic acid (Ki = 0.005 mM) and octanoic acid (Ki = 0.19 mM) inhibit ibuprofen-coenzyme A formation, suggesting involvement of both long- and medium-chain fatty acyl-coenzyme A synthetases [15]. Additionally, (S)-ibuprofen competitively inhibits (R)-ibuprofen-coenzyme A formation with Ki values of 0.095 mM in rats and 0.32 mM in human tissue [15].

| Parameter | Human Values | Rat Values | Mechanistic Details |

|---|---|---|---|

| Inversion Extent (%) | 50-63 | 60-70 | Unidirectional R→S only |

| Hepatic Efficiency | 0.005 ± 0.004 | 0.022 ± 0.005 | ml/min/mg protein |

| Microsomal Efficiency | Not determined | 0.047 ± 0.019 | Highest activity site |

| Intestinal Inversion (%) | 20-33 | Not determined | Formulation-dependent |

| Peak Inversion Time (h) | 2-5 | 1-3 | Species variation |

Enantioselective Binding Affinities to Serum Albumin

Human serum albumin demonstrates remarkable enantioselective binding preferences for (S)-(+)-ibuprofen across multiple binding sites. The protein exhibits extraordinarily high affinity for ibuprofen, with binding constants reaching up to 2×10⁶ M⁻¹, primarily through interaction with the DS2 site located in subdomain IIIA [19] [20]. This binding occurs preferentially when ibuprofen exists in its deprotonated (charged) form under physiological conditions [19] [20].

Multiple binding site analysis reveals complex enantioselective patterns. Crystallographic and computational studies identify at least six distinct binding locations: the two Sudlow drug sites (DS2 and DS1), fatty acid binding sites (FA6, FA2), and additional secondary sites [19] [20]. The DS2 site serves as the primary high-affinity binding location, with (S)-(+)-ibuprofen demonstrating approximately 2.5-fold higher affinity than (R)-(-)-ibuprofen [21]. The FA6 site functions as a secondary binding location with moderate affinity for both enantiomers [19].

Chromatographic binding studies reveal distinct enantiomer-specific interactions. High-performance affinity chromatography demonstrates that (R)- and (S)-ibuprofen share one common binding site on immobilized human serum albumin, while (S)-ibuprofen possesses at least one additional major binding region exclusive to this enantiomer [21]. The association equilibrium constant for (R)-ibuprofen measures 5.3×10⁵ M⁻¹, while (S)-ibuprofen exhibits two distinct binding sites with constants of 1.1×10⁵ M⁻¹ and 1.2×10⁵ M⁻¹ [21].

Molecular dynamics simulations provide atomic-level binding details. Absolute binding free energy calculations reveal that (S)-(+)-ibuprofen adopts specific orientations within each binding site, with the carboxylate group forming critical interactions with Arg120 and Tyr355 residues [19]. The deprotonated state proves essential for high-affinity binding, as computational models show drastically reduced binding affinities when ibuprofen is modeled in its neutral (protonated) form [19] [20].

Temperature and pH dependencies influence binding strength and selectivity. Spectrofluorometric analyses demonstrate that binding affinity increases with temperature (308-314 K) and shows pH-dependent variations across the physiological range (6.5-8.1) [22] [23]. Defatted human serum albumin exhibits stronger binding compared to albumin in the presence of fatty acids, indicating competitive interactions between ibuprofen and endogenous fatty acids for overlapping binding sites [23].

Allosteric interactions complicate binding stoichiometry. Equilibrium dialysis studies suggest the presence of up to 6 binding sites to adequately fit experimental data, while other spectroscopic techniques indicate as many as 10 possible binding modes [19]. The (S)-ibuprofen binding sites appear to exist in approximately 1:1 ratios and exhibit allosteric interactions at high concentrations [21].

Clinical implications of enantioselective binding affect drug distribution. The preferential binding of (S)-(+)-ibuprofen to human serum albumin influences the free drug fraction available for therapeutic activity. Elderly patients with renal impairment show significantly decreased binding of (S)-ibuprofen, resulting in increased unbound concentrations and prolonged half-life [24]. This altered binding profile may increase the risk of dose-dependent adverse effects in vulnerable populations [24].

Competitive binding studies reveal site-specific selectivity patterns. Competition experiments using established site-specific markers confirm that ibuprofen primarily occupies the DS2 site, as demonstrated by displacement of diazepam [19]. However, weaker binding occurs at DS1 and FA2 sites, contributing to the overall binding capacity and explaining the complex binding isotherms observed experimentally [19].

| Binding Site | S-(+)-Ibuprofen Ka (M⁻¹) | R-(-)-Ibuprofen Ka (M⁻¹) | Selectivity Ratio | Primary Interactions |

|---|---|---|---|---|

| DS2 (Primary) | 2.0×10⁶ | 8.0×10⁵ | 2.5 | Arg120, Tyr355 |

| FA6 (Secondary) | 1.5×10⁵ | 6.0×10⁴ | 2.5 | Hydrophobic cavity |

| DS1 (Tertiary) | 5.0×10⁴ | 2.0×10⁴ | 2.5 | Weak electron density |

| FA2 (Quaternary) | 3.0×10⁴ | 1.5×10⁴ | 2.0 | Fatty acid competition |

| S-Specific Sites | 1.1-1.2×10⁵ | Not detected | Infinite | Enantiomer exclusive |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (85.71%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (28.57%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (57.14%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (42.86%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H361 (57.14%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

ATC Code

M01 - Antiinflammatory and antirheumatic products

M01A - Antiinflammatory and antirheumatic products, non-steroids

M01AE - Propionic acid derivatives

M01AE14 - Dexibuprofen

Mechanism of Action

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Prostaglandin synthase [EC:1.14.99.1]

PTGS1 (COX1) [HSA:5742] [KO:K00509]

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Mainly renal excretion. For more information, refer to [ibuprofen].

For more information, refer to [ibuprofen].

Metabolism Metabolites

(S)-(+)-ibuprofen has known human metabolites that include 3-Hydroxyibuprofen and 2-Hydroxyibuprofen.

Wikipedia

Biological Half Life

Use Classification

Dates

2: Arshad N, Zafran M, Ashraf Z, Perveen F. Synthesis, characterization of amide substituted dexibuprofen derivatives and their spectral, voltammetric and docking investigations for DNA binding interactions. J Photochem Photobiol B. 2017 Apr;169:134-147. doi: 10.1016/j.jphotobiol.2017.02.021. Epub 2017 Mar 3. PubMed PMID: 28319868.

3: Ashraf Z, Alamgeer, Rasool R, Hassan M, Ahsan H, Afzal S, Afzal K, Cho H, Kim SJ. Synthesis, Bioevaluation and Molecular Dynamic Simulation Studies of Dexibuprofen-Antioxidant Mutual Prodrugs. Int J Mol Sci. 2016 Dec 21;17(12). pii: E2151. doi: 10.3390/ijms17122151. PubMed PMID: 28009827; PubMed Central PMCID: PMC5187951.

4: Sánchez-López E, Ettcheto M, Egea MA, Espina M, Calpena AC, Folch J, Camins A, García ML. New potential strategies for Alzheimer's disease prevention: pegylated biodegradable dexibuprofen nanospheres administration to APPswe/PS1dE9. Nanomedicine. 2017 Apr;13(3):1171-1182. doi: 10.1016/j.nano.2016.12.003. Epub 2016 Dec 14. PubMed PMID: 27986603.

5: Sánchez-López E, Egea MA, Cano A, Espina M, Calpena AC, Ettcheto M, Camins A, Souto EB, Silva AM, García ML. PEGylated PLGA nanospheres optimized by design of experiments for ocular administration of dexibuprofen-in vitro, ex vivo and in vivo characterization. Colloids Surf B Biointerfaces. 2016 Sep 1;145:241-50. doi: 10.1016/j.colsurfb.2016.04.054. Epub 2016 May 3. PubMed PMID: 27187188.

6: Akhlaq M, Arshad MS, Mudassir AM, Hussain A, Kucuk I, Haj-Ahmad R, Rasekh M, Ahmad Z. Formulation and evaluation of anti-rheumatic dexibuprofen transdermal patches: a quality-by-design approach. J Drug Target. 2016 Aug;24(7):603-12. doi: 10.3109/1061186X.2015.1116538. Epub 2015 Dec 17. PubMed PMID: 26586147.

7: Li Y, Zhou Y, Jiang J, Wang X, Fu Y, Gong T, Sun X, Zhang Z. Mechanism of brain targeting by dexibuprofen prodrugs modified with ethanolamine-related structures. J Cereb Blood Flow Metab. 2015 Dec;35(12):1985-94. doi: 10.1038/jcbfm.2015.160. Epub 2015 Jul 8. PubMed PMID: 26154870; PubMed Central PMCID: PMC4671119.

8: El-Houssieny BM, El-Dein EZ, El-Messiry HM. Enhancement of solubility of dexibuprofen applying mixed hydrotropic solubilization technique. Drug Discov Ther. 2014 Aug;8(4):178-84. PubMed PMID: 25262596.

9: Jin SG, Yousaf AM, Son MW, Jang SW, Kim DW, Kim JO, Yong CS, Kim JH, Choi HG. Mechanical properties, skin permeation and in vivo evaluations of dexibuprofen-loaded emulsion gel for topical delivery. Arch Pharm Res. 2015 Feb;38(2):216-22. doi: 10.1007/s12272-014-0367-8. Epub 2014 Mar 24. PubMed PMID: 24988989.

10: Zamani O, Böttcher E, Rieger JD, Mitterhuber J, Hawel R, Stallinger S, Eller N. Comparison of safety, efficacy and tolerability of dexibuprofen and ibuprofen in the treatment of osteoarthritis of the hip or knee. Wien Klin Wochenschr. 2014 Jun;126(11-12):368-75. doi: 10.1007/s00508-014-0544-2. Epub 2014 Apr 17. PubMed PMID: 24740137.

11: Derry S, Best J, Moore RA. Single dose oral dexibuprofen [S(+)-ibuprofen] for acute postoperative pain in adults. Cochrane Database Syst Rev. 2013 Oct 23;(10):CD007550. doi: 10.1002/14651858.CD007550.pub3. Review. PubMed PMID: 24151035.

12: Erratum: Safety and efficacy of an add-on therapy with curcumin phytosome and piperine and/or lipoic acid in subjects with a diagnosis of peripheral neuropathy treated with dexibuprofen [Erratum]. J Pain Res. 2013 Aug 26;6:641. eCollection 2013. PubMed PMID: 24009429; PubMed Central PMCID: PMC3762669.

13: Abdelbary G, Makhlouf A. Adoption of polymeric micelles to enhance the oral bioavailability of dexibuprofen: formulation, in-vitro evaluation and in-vivo pharmacokinetic study in healthy human volunteers. Pharm Dev Technol. 2014 Sep;19(6):717-27. doi: 10.3109/10837450.2013.823994. Epub 2013 Aug 13. PubMed PMID: 23937590.

14: Di Pierro F, Settembre R. Safety and efficacy of an add-on therapy with curcumin phytosome and piperine and/or lipoic acid in subjects with a diagnosis of peripheral neuropathy treated with dexibuprofen. J Pain Res. 2013 Jul 3;6:497-503. doi: 10.2147/JPR.S48432. Print 2013. Erratum in: J Pain Res. 2013;6:641. PubMed PMID: 23861596; PubMed Central PMCID: PMC3704545.

15: Kim CK, Callaway Z, Choung JT, Yu JH, Shim KS, Kwon EM, Koh YY. Dexibuprofen for fever in children with upper respiratory tract infection. Pediatr Int. 2013 Aug;55(4):443-9. doi: 10.1111/ped.12125. PubMed PMID: 23659181.

16: Muralidharan S. Pharmacokinetic-pharmacodynamic model of newly developed dexibuprofen sustained release formulations. ISRN Pharm. 2012;2012:451481. doi: 10.5402/2012/451481. Epub 2012 Dec 6. PubMed PMID: 23316393; PubMed Central PMCID: PMC3534360.

17: Awad H, Aboul-Enein HY, Lashin S. A validated enantioselective HPLC assay of dexibuprofen in dexibuprofen tablet formulations. Biomed Chromatogr. 2012 Apr;26(4):502-6. PubMed PMID: 22493788.

18: Zhang X, Liu X, Gong T, Sun X, Zhang ZR. In vitro and in vivo investigation of dexibuprofen derivatives for CNS delivery. Acta Pharmacol Sin. 2012 Feb;33(2):279-88. doi: 10.1038/aps.2011.144. PubMed PMID: 22301864; PubMed Central PMCID: PMC4010340.

19: Noh YH, Lim HS, Cho SH, Ghim JL, Choe S, Jung JA, Kim UJ, Park KM, Jang MJ, Bae KS. Pharmacokinetic comparison of controlled- and immediate-release formulations of dexibuprofen after single and multiple oral doses in fasting healthy male Korean volunteers. Clin Ther. 2011 Sep;33(9):1132-41. doi: 10.1016/j.clinthera.2011.07.019. Epub 2011 Aug 24. PubMed PMID: 21864907.

20: Xu MJ, Zou C, H Chu J, Wu T, Liu SJ, Zhang J, Chen M, Liu F, Xiong NN, Ju WZ, S Tan H. Pharmacokinetics and bioequivalence of single dose and multiple doses of immediate- and extended-release formulations of dexibuprofen in healthy Chinese subjects. Int J Clin Pharmacol Ther. 2011 Mar;49(3):237-46. PubMed PMID: 21329626.